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Compound of Interest

Compound Name: 1-Chloroisoquinolin-6-amine

Cat. No.: B058023 Get Quote

For researchers, scientists, and drug development professionals, a thorough understanding of

the analytical characterization of novel compounds is paramount. This guide provides a

comparative analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

data for 1-Chloroisoquinolin-6-amine. Due to the limited availability of direct experimental

data for this specific molecule, this guide leverages data from structurally similar compounds

and established spectroscopic principles to provide a robust predictive analysis.

Executive Summary
1-Chloroisoquinolin-6-amine is a heterocyclic compound of interest in medicinal chemistry

and drug discovery. Its structural elucidation relies heavily on modern analytical techniques,

primarily NMR and mass spectrometry. This guide presents a detailed overview of the expected

spectral characteristics of 1-Chloroisoquinolin-6-amine, drawing comparisons with the known

data of 1-chloroisoquinoline and 6-aminoisoquinoline. Detailed experimental protocols for

acquiring such data are also provided to facilitate laboratory work.

Predicted and Comparative Spectroscopic Data
The following tables summarize the predicted NMR and mass spectrometry data for 1-
Chloroisoquinolin-6-amine, alongside experimental data for the closely related compounds 1-

chloroisoquinoline and 6-aminoisoquinoline for comparative purposes.
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Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 1-Chloroisoquinolin-6-amine and

Experimental Data for Related Compounds.

Proton

Predicted Chemical
Shift (1-
Chloroisoquinolin-
6-amine)

Experimental (1-
chloroisoquinoline)

Experimental (6-
aminoisoquinoline)

H-3 ~8.1-8.3 8.25-8.31 (m) ~8.8 (s)

H-4 ~7.6-7.8 7.88-7.91 (m) ~7.4 (d)

H-5 ~7.2-7.4 8.08 (d, J=8.0 Hz) ~7.0 (d)

H-7 ~7.0-7.2 7.80-7.84 (m) ~7.5 (d)

H-8 ~7.9-8.1 8.25-8.31 (m) ~8.6 (d)

-NH₂ ~4.0-5.0 (broad s) - ~4.5 (broad s)

Predictions are based on the additive effects of the chloro and amino substituents on the

isoquinoline core.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 1-Chloroisoquinolin-6-amine and

Experimental Data for Related Compounds.
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Carbon
Predicted Chemical Shift
(1-Chloroisoquinolin-6-
amine)

Experimental (1-
chloroisoquinoline)

C-1 ~152-155 ~151

C-3 ~120-123 ~121

C-4 ~128-131 ~127

C-4a ~126-129 ~128

C-5 ~115-118 ~129

C-6 ~145-148 ~127

C-7 ~110-113 ~130

C-8 ~130-133 ~127

C-8a ~138-141 ~142

Note: Experimental ¹³C NMR data for 6-aminoisoquinoline was not readily available for direct

comparison.

Table 3: Mass Spectrometry Data for 1-Chloroisoquinolin-6-amine and Related Compounds.

Compound Molecular Formula
Molecular Weight (
g/mol )

Key Mass-to-
Charge Ratios
(m/z)

1-Chloroisoquinolin-6-

amine
C₉H₇ClN₂ 178.62

[M]⁺: 178/180,

[M+H]⁺: 179/181

1-Chloroisoquinoline C₉H₆ClN 163.61
[M]⁺: 163/165,

[M+H]⁺: 164/166[1]

6-Aminoisoquinoline C₉H₈N₂ 144.17
[M]⁺: 144, [M+H]⁺:

145[2]
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The presence of the chlorine atom in 1-Chloroisoquinolin-6-amine and 1-chloroisoquinoline

results in a characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio.

Experimental Protocols
NMR Spectroscopy
A general protocol for the NMR analysis of aromatic amines is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for aromatic

amines as it can help in observing the N-H protons.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a

relaxation delay of 1-2 seconds, and 16-32 scans.

Acquire a ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or

more) due to the low natural abundance of ¹³C.

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC

(Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon

signals.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and integration of the signals.

Mass Spectrometry (LC-MS)
A general protocol for the LC-MS analysis of heterocyclic compounds is as follows:

Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g.,

methanol, acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock

solution to a final concentration of 1-10 µg/mL with the mobile phase.

Liquid Chromatography (LC) Conditions:
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Column: A C18 reverse-phase column is typically suitable.

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic

acid, is a common starting point.

Flow Rate: 0.2-0.5 mL/min.

Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Conditions:

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective

for nitrogen-containing heterocyclic compounds.

Scan Range: A full scan from m/z 100 to 500 is a reasonable starting point.

Fragmentation: To obtain structural information, perform tandem mass spectrometry

(MS/MS) by selecting the precursor ion (e.g., m/z 179 for 1-Chloroisoquinolin-6-amine)

and applying collision-induced dissociation (CID).

Analytical Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for the analysis of 1-Chloroisoquinolin-
6-amine and a conceptual representation of its potential role in signaling pathway modulation,

a common application for such molecules.
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Analytical Workflow for 1-Chloroisoquinolin-6-amine.
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Hypothetical Inhibition of a Signaling Pathway.

Conclusion
While direct experimental spectra for 1-Chloroisoquinolin-6-amine are not widely published, a

comprehensive analytical characterization can be confidently predicted based on the well-

established principles of NMR and mass spectrometry and by comparison with closely related

analogs. The provided protocols offer a solid foundation for researchers to obtain high-quality

experimental data, which is crucial for the unambiguous identification and further development

of this and similar compounds in the field of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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